molecular formula C17H14ClN3O3 B2746649 N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide CAS No. 873082-94-1

N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide

Cat. No.: B2746649
CAS No.: 873082-94-1
M. Wt: 343.77
InChI Key: SMXXOVKIRIEUKV-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide typically involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-2-ethoxyacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The final product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Biological Activity

N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

The molecular formula of this compound is C16H15ClN2O3C_{16}H_{15}ClN_2O_3, with a molecular weight of approximately 330.75 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC16H15ClN2O3C_{16}H_{15}ClN_2O_3
Molecular Weight330.75 g/mol
LogP4.205
Polar Surface Area67.372 Ų

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : Substitution reactions are performed to attach the chlorophenyl group to the oxadiazole ring.
  • Attachment of the Ethoxybenzamide Moiety : This is usually done through nucleophilic substitution reactions where the oxadiazole derivative reacts with ethoxybenzoyl chloride or its derivatives.

Antitumor Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. In particular, this compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that similar oxadiazole derivatives effectively inhibited RET kinase activity, which is implicated in various cancers .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Preliminary studies indicate its efficacy against Mycobacterium tuberculosis and other bacterial strains, suggesting potential applications in treating infectious diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. It was found to block pro-inflammatory mediators such as IL-4 and TNF-alpha in cellular models . This suggests a potential role in managing inflammatory diseases.

Case Studies and Research Findings

  • Inhibition of RET Kinase : A notable study reported that derivatives similar to this compound exhibited moderate to high potency as RET kinase inhibitors in ELISA-based assays . This highlights its potential as a lead compound for cancer therapy.
  • Antimicrobial Activity : In vitro studies have shown that related compounds can effectively inhibit the growth of Mycobacterium tuberculosis, providing a basis for further exploration in antimicrobial drug development .
  • Inflammatory Response Modulation : Research demonstrated that compounds with similar structures could significantly reduce inflammatory responses in animal models, suggesting therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-2-23-14-6-4-3-5-13(14)17(22)19-16-15(20-24-21-16)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXXOVKIRIEUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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